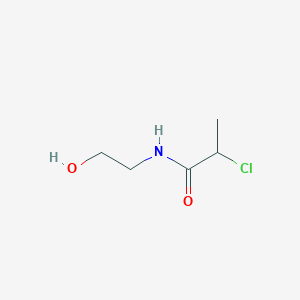
N-(2-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as EMD 57033, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is a member of the dihydropyridine family of compounds, which are known for their diverse biological and pharmacological properties. In
科学的研究の応用
Molecular Structure and Properties
Compounds with a dihydropyridine core, similar to the one described, are often studied for their unique structural properties. For instance, a study by Detert et al. (2018) focuses on a related compound, highlighting its molecular structure, where the planar ethoxyphenyl group attached to the pyridine ring is significantly twisted, which might influence its interaction with biological targets or other molecules. Such structural insights are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry (Detert, Bachon, & Schollmeyer, 2018).
Synthetic Pathways and Derivatives
Research also delves into the synthesis of novel compounds that share the dihydropyridine backbone. For example, Bakhite, Al‐Sehemi, & Yamada (2005) discuss the preparation of ethoxycarbonyl-containing thienopyridine derivatives from related precursors, which may lead to the development of new materials or therapeutic agents. The study outlines a synthetic pathway that could be adapted or serve as inspiration for synthesizing compounds like "N-(2-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" and exploring their potential applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activity
The dihydropyridine core is often associated with biological activity, particularly in the development of pharmaceutical agents. Although the requirement excludes information related to drug use, dosage, and side effects, it's worth noting that the structural motif of dihydropyridines is widely explored in drug design for various therapeutic areas. The research by Schroeder et al. (2009) on a selective Met kinase inhibitor showcases the potential of dihydropyridine derivatives in oncology, hinting at the broad applicability of this structural class in medicinal chemistry (Schroeder et al., 2009).
Crystallography and Material Science
The crystallographic analysis of compounds with a dihydropyridine structure, such as those studied by Zhong et al. (2010), can provide valuable insights into their solid-state properties, intermolecular interactions, and potential as materials or molecular components in larger systems. Understanding these properties can lead to applications in material science, nanotechnology, and supramolecular chemistry (Zhong et al., 2010).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-27-20-12-5-4-11-19(20)23-21(25)18-10-7-13-24(22(18)26)15-17-9-6-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNOEBPPUAPQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)


![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2799972.png)


![1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2799975.png)
![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)



